4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Its molecular formula is with a molecular weight of approximately 263.7 g/mol . The compound features a chloro group, a methoxy group, and a nitro group attached to the pyrimidine ring, along with a propylthio substituent, which contributes to its unique chemical properties.
The structure can be represented by the following SMILES notation: CCCSC1=C(N=C(N1)C(=O)[N+](=O)[O-])Cl . This compound is notable for its potential applications in medicinal chemistry and agricultural science.
These reactions highlight the compound's versatility as a building block in organic synthesis.
The biological activity of 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine has been explored in various studies. It exhibits potential antimicrobial and antifungal properties, making it a candidate for pharmaceutical development. Its structural features suggest that it may interact with biological targets involved in cell signaling or metabolic processes.
In particular, compounds with similar structures have shown activity against specific cancer cell lines and pathogens, suggesting that this compound could also possess therapeutic potential .
The synthesis of 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine can be achieved through several methods:
These methods facilitate the production of this compound in laboratory settings.
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine has several potential applications:
Interaction studies involving 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine are crucial for understanding its mechanism of action and potential side effects. These studies typically focus on:
Such studies are essential for advancing this compound toward clinical applications.
Several compounds share structural similarities with 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-5-nitro-2-(propylthio)pyrimidine | Lacks methoxy group; simpler structure | |
| 4-Methoxy-5-nitro-2-(propylthio)pyrimidine | Contains methoxy but lacks chlorine; different reactivity | |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | Contains two chlorine atoms; increased reactivity |
These compounds highlight the uniqueness of 4-chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine due to its specific combination of functional groups, which may influence its biological activity and chemical reactivity differently compared to its analogs.